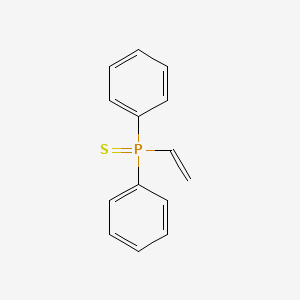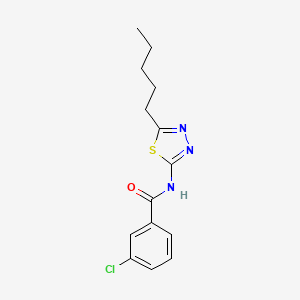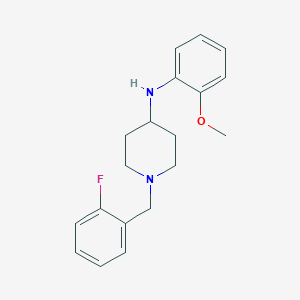
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound that features a benzothiazole ring and a dibromopyridine moiety connected via a sulfanyl-acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Sulfanyl Linkage Formation: The benzothiazole ring is then reacted with a suitable halogenated acetamide to form the sulfanyl linkage.
Introduction of Dibromopyridine Moiety: The final step involves the coupling of the intermediate with 3,5-dibromopyridine under conditions that facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dibromopyridine moiety can be reduced to form mono- or non-brominated pyridine derivatives.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Mono- or non-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it may interfere with cell division or induce apoptosis.
相似化合物的比较
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dichloropyridin-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-difluoropyridin-2-yl)acetamide: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide can impart unique electronic and steric properties, making it distinct from its chlorinated or fluorinated analogs. These properties can influence its reactivity and interactions with biological targets.
属性
分子式 |
C14H9Br2N3OS2 |
|---|---|
分子量 |
459.2 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H9Br2N3OS2/c15-8-5-9(16)13(17-6-8)19-12(20)7-21-14-18-10-3-1-2-4-11(10)22-14/h1-6H,7H2,(H,17,19,20) |
InChI 键 |
JIEVULVKVSFINC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=N3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)

![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)

![methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B15154924.png)
![4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B15154946.png)
